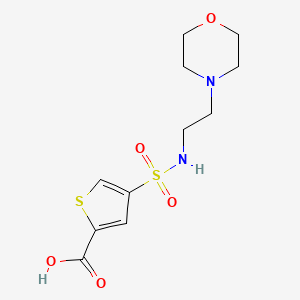
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide (DPA) is a chemical compound that has been widely used in scientific research for its unique properties. DPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an increase in the concentration of ACh in the synaptic cleft, which can have a range of effects on the nervous system.
Mécanisme D'action
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide acts as a competitive inhibitor of AChE, binding to the active site of the enzyme and preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which can activate cholinergic receptors and produce a range of effects on the nervous system.
Biochemical and Physiological Effects:
The effects of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide on the nervous system are complex and depend on a range of factors such as dose, route of administration, and the specific brain regions targeted. In general, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide in scientific research is its specificity for AChE, which allows for targeted manipulation of the cholinergic system. However, the effects of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide can be complex and depend on a range of factors, which can make interpretation of results challenging. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several areas of research where N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide could be applied in the future. One potential direction is the development of new drugs for the treatment of Alzheimer's disease, which could be based on the structure of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide. Another area of interest is the role of AChE inhibition in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide could be used in combination with other drugs to investigate the effects of multiple neurotransmitter systems on behavior and cognition.
Méthodes De Synthèse
The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide involves the reaction of piperidine with 2-(chloromethyl)-1,4-dioxane in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has been used extensively in scientific research to study the role of AChE in the nervous system. It has been used as a tool to investigate the effects of AChE inhibition on cognitive function, memory, and learning. N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has also been used in the development of new drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in ACh levels in the brain.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-12(7-10-1-3-13-4-2-10)14-8-11-9-16-5-6-17-11/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVUHKLTSUYDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCC2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
